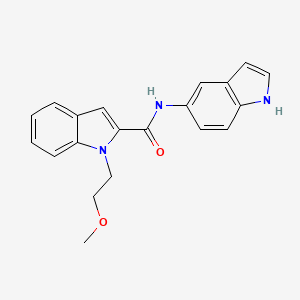![molecular formula C23H25N5O3 B10993936 (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10993936.png)
(4,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and have gained attention due to their biological activities. Our compound of interest features an indole moiety combined with a triazolopyridine and a piperidine ring. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the construction of the indole core. One common method is the Fischer indole synthesis, where a cyclohexanone reacts with phenylhydrazine to yield the tricyclic indole product . Specific details on the reaction conditions and reagents used would be valuable for industrial-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the indole ring, affecting its properties.
Substitution: Substituents on the indole ring can be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions may occur due to the presence of multiple rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are essential for understanding the reaction pathways.
Scientific Research Applications
This compound’s applications span several fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Potential bioactivity against cancer cells, microbes, or other disorders.
Medicine: Investigate its pharmacological properties and potential therapeutic uses.
Industry: Explore its role in materials science or catalysis.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Identifying similar compounds and highlighting its uniqueness would require a comprehensive literature review. this compound’s distinct combination of indole, triazolopyridine, and piperidine moieties sets it apart.
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(4,6-dimethoxy-1-methylindol-2-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H25N5O3/c1-26-18-12-16(30-2)13-20(31-3)17(18)14-19(26)23(29)27-10-7-15(8-11-27)22-25-24-21-6-4-5-9-28(21)22/h4-6,9,12-15H,7-8,10-11H2,1-3H3 |
InChI Key |
KAPOLNUVYGYICD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10993866.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B10993879.png)
![1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B10993897.png)

![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1H-indol-4-YL)urea](/img/structure/B10993907.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10993909.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10993917.png)
![1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(9H-xanthen-9-yl)methanone](/img/structure/B10993918.png)
![Methyl 4-({[4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}amino)benzoate](/img/structure/B10993924.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B10993932.png)
